molecular formula C13H7ClF4O B6382093 MFCD18315786 CAS No. 1261928-89-5

MFCD18315786

Cat. No.: B6382093
CAS No.: 1261928-89-5
M. Wt: 290.64 g/mol
InChI Key: VCZRORONRMEGMJ-UHFFFAOYSA-N
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Description

For instance, compounds such as CAS 918538-05-3 (MDL: MFCD11044885, C₆H₃Cl₂N₃) and CAS 1533-03-5 (MDL: MFCD00039227, C₁₀H₉F₃O) share functional groups and heterocyclic frameworks common in pharmaceutical and agrochemical intermediates . These compounds typically exhibit:

  • Molecular weights between 180–202 g/mol.
  • Bioactive properties, including moderate solubility (Log S ≈ -2.5 to -1.98) and bioavailability scores (0.55–0.85).
  • Synthetic routes involving cross-coupling reactions, catalytic cycles, or solvent-dependent recrystallization .

Properties

IUPAC Name

3-chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O/c14-9-3-8(4-10(19)6-9)7-1-2-12(15)11(5-7)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZRORONRMEGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686160
Record name 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-89-5
Record name 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound MFCD18315786 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications.

Industrial Production Methods: In an industrial setting, the production of compound this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions: Compound MFCD18315786 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound MFCD18315786 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules and materials.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which compound MFCD18315786 exerts its effects involves specific molecular targets and pathways. It interacts with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its application, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hypothetical properties of MFCD18315786 with structurally related compounds from the evidence. Key parameters include molecular features, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Parameter This compound* CAS 918538-05-3 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight (g/mol) ~188 188.01 202.17 201.02
Log S (ESOL) -2.5 (estimated) -2.63 -2.47 -2.47
Hydrogen Bond Acceptors 3 3 3 2
Rotatable Bonds 0 0 2 2
Bioavailability Score 0.55 0.55 0.85 0.55

Key Findings and Discussion

Structural Influence on Bioactivity :

  • Chlorinated pyrrolotriazines (e.g., CAS 918538-05-3) show higher CYP inhibition due to electron-withdrawing Cl groups, whereas trifluoromethyl derivatives (e.g., CAS 1533-03-5) enhance metabolic stability .
  • This compound ’s hypothetical Cl and N-rich structure may confer similar enzyme inhibition but lower solubility compared to fluorinated analogs .

Synthetic Accessibility: High yields (≥98%) are achievable for analogs using green catalysts (e.g., A-FGO) or optimized solvent systems (DMF/THF) . Recrystallization in ethanol or methanol improves purity for halogenated compounds .

Pharmacokinetic Limitations: Poor solubility (Log S < -2.5) and P-gp substrate activity may limit oral bioavailability, necessitating formulation enhancements (e.g., nanocarriers) .

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